1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone
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Overview
Description
1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol It is characterized by the presence of a chlorophenyl group attached to an isoxazole ring, which is further connected to an ethanone group
Preparation Methods
The synthesis of 1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield the desired isoxazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone can be compared with other similar compounds, such as:
1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanol: This compound has a similar structure but with an alcohol group instead of an ethanone group, leading to different chemical and biological properties.
1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-propanone: This compound has a propanone group instead of an ethanone group, which may affect its reactivity and applications.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMZTZBXSLVZBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372591 |
Source
|
Record name | 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37091-33-1 |
Source
|
Record name | 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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